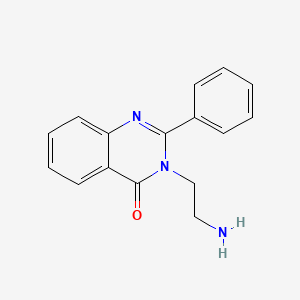

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJVLKVOHOPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212008 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62838-20-4 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC354463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one: A Comprehensive Technical Guide

Abstract

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one. The guide details a well-established synthetic pathway, offering insights into the mechanistic rationale behind the experimental choices. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound using modern analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical aspects of synthesizing and characterizing novel quinazolinone-based compounds.

Introduction

The Quinazolinone Scaffold: Significance in Medicinal Chemistry

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a privileged scaffold in drug discovery.[2][5] Derivatives of quinazolin-4(3H)-one have demonstrated a remarkable spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][4][5][6][7] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The 2- and 3-positions are particularly amenable to modification, leading to a diverse library of compounds with distinct biological targets.[7]

Rationale for the Synthesis of this compound

The title compound, this compound, incorporates two key structural features that are often associated with biological activity. The 2-phenyl group is a common substituent in many biologically active quinazolinones.[6][8][9] The introduction of a flexible (2-aminoethyl) side chain at the 3-position provides a primary amine functionality. This amine group can serve as a handle for further derivatization to create urea, thiourea, or sulfonamide functionalities, potentially leading to compounds with enhanced or novel biological activities.[10] Moreover, the primary amine can participate in hydrogen bonding interactions with biological targets, a crucial aspect of drug-receptor binding.

Overview of the Synthetic and Characterization Strategy

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient strategy involves the initial formation of a 2-phenyl-4H-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with a suitable amine to yield the desired quinazolinone.[8][11][12] This approach offers good yields and allows for the introduction of various substituents at the 3-position.

The characterization of the synthesized compound is paramount to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. Infrared (IR) spectroscopy helps in identifying the key functional groups present. Mass Spectrometry (MS) confirms the molecular weight of the compound. Finally, elemental analysis provides the empirical formula, which can be compared with the calculated values to further validate the structure.

Retrosynthetic Analysis and Synthesis Pathway

Designing the Synthesis: A Retrosynthetic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the N3-C4 bond of the quinazolinone ring. This leads back to the key intermediate, 2-phenyl-4H-3,1-benzoxazin-4-one, and ethylenediamine. The benzoxazinone itself can be synthesized from anthranilic acid and benzoyl chloride. This retrosynthetic strategy forms the basis of the forward synthesis described below.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

The synthesis of this compound is a two-step process.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This step involves the acylation of anthranilic acid with benzoyl chloride, followed by cyclization.[8][13]

-

Materials: Anthranilic acid, benzoyl chloride, pyridine (or another suitable base like triethylamine), and a suitable solvent like chloroform or toluene.[13]

-

Procedure:

-

Dissolve anthranilic acid in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with continuous stirring.

-

Add pyridine (or triethylamine) to the reaction mixture to act as a base and scavenger for the HCl generated.[8][13]

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

The intermediate, N-benzoyl anthranilic acid, is then cyclized. This can be achieved by heating the reaction mixture or by adding a dehydrating agent like acetic anhydride or cyanuric chloride.[13]

-

The product, 2-phenyl-4H-3,1-benzoxazin-4-one, often precipitates out of the solution upon cooling or after the addition of a non-polar solvent.

-

Filter the precipitate, wash it with a suitable solvent to remove impurities, and dry it. Recrystallization from a solvent like ethanol can be performed for further purification.[14]

-

Step 2: Synthesis of this compound

This step involves the reaction of the benzoxazinone intermediate with ethylenediamine.[12]

-

Materials: 2-Phenyl-4H-3,1-benzoxazin-4-one, ethylenediamine, and a suitable solvent like chloroform or ethanol.[12]

-

Procedure:

-

Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in the chosen solvent in a round-bottom flask.

-

Add an excess of ethylenediamine to the solution. The excess amine also acts as a base.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired this compound.[11]

-

Mechanistic Insights and Rationale for Experimental Choices

The formation of the quinazolinone ring from the benzoxazinone intermediate proceeds via a nucleophilic attack of the primary amine of ethylenediamine on the carbonyl carbon of the benzoxazinone. This is followed by ring-opening and subsequent intramolecular cyclization with the elimination of a water molecule to form the stable six-membered pyrimidinone ring. The use of excess ethylenediamine helps to drive the reaction to completion. The choice of solvent is crucial; it should be inert to the reactants and be able to dissolve the starting materials.

Purification and Isolation

Work-up Procedures

After the reaction is complete, the crude product is typically isolated by filtration if it precipitates or by removing the solvent in vacuo. The crude product is then washed with a suitable solvent to remove any unreacted starting materials or by-products. An aqueous work-up with a dilute acid solution may be necessary to remove excess ethylenediamine.

Chromatographic Purification

Column chromatography is a standard and effective method for purifying the final product. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or chloroform). The polarity of the mobile phase is optimized to achieve good separation of the desired product from any impurities.

Recrystallization for Final Purity

For obtaining a highly pure crystalline solid, recrystallization is often the final purification step. A suitable solvent or a mixture of solvents is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Comprehensive Characterization

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone and the 2-phenyl ring. The protons of the ethylenediamine side chain will appear as distinct multiplets. The chemical shifts (δ) and coupling constants (J) will be consistent with the proposed structure. For example, the protons of the phenyl ring typically appear in the range of δ 7.0-8.5 ppm.[15]

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. The carbonyl carbon of the quinazolinone ring will have a characteristic downfield chemical shift (around δ 160-165 ppm).[15]

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption band around 1670-1690 cm⁻¹ is indicative of the C=O stretching of the quinazolinone ring.[12] The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₆H₁₅N₃O.

Data Interpretation and Structural Confirmation

The collective data from all the characterization techniques are analyzed to confirm the structure and purity of the synthesized compound. The NMR data provides the connectivity of atoms, the IR data confirms the presence of key functional groups, the MS data confirms the molecular weight, and the elemental analysis confirms the empirical formula.

Data Summary and Tabulation

Table 1: Key Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Yield (%) |

| 1 | Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic acid, Benzoyl chloride, Pyridine | Chloroform | 3-4 hours | 65-80%[13] |

| 2 | Synthesis of this compound | 2-Phenyl-4H-3,1-benzoxazin-4-one, Ethylenediamine | Ethanol | 6-8 hours | 50-70%[12] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Characteristic Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ 8.2-7.5 (m, 9H, Ar-H), ~4.0 (t, 2H, N-CH₂), ~3.0 (t, 2H, CH₂-NH₂), ~2.0 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~162 (C=O), ~155 (C-2), ~147 (C-8a), ~134 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~120 (C-4a), ~48 (N-CH₂), ~40 (CH₂-NH₂) |

| IR (KBr, cm⁻¹) | ~3350, 3280 (N-H stretch), ~3060 (Ar C-H stretch), ~1680 (C=O stretch), ~1605, 1470 (C=C stretch)[12] |

| Mass Spec (ESI+) | m/z 266.13 [M+H]⁺ |

Experimental Workflows (Visualized)

Caption: Overall Synthesis Workflow.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Foreword: Navigating the Known and the Novel in Quinazolinone Research

To the researchers, scientists, and drug development professionals delving into the vast and promising landscape of quinazolinone chemistry, this guide is intended to be a foundational resource. The subject of our focus, 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE, stands as a molecule of significant interest, primarily as a versatile synthetic intermediate for the creation of novel bioactive compounds.[1] While specific, experimentally-derived physicochemical data for this exact molecule remains elusive in publicly accessible literature, its structural components—the 2-phenylquinazolin-4(3H)-one core and the 3-aminoethyl substituent—are well-characterized within a multitude of analogous compounds.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the known physicochemical properties of the 2-phenylquinazolin-4(3H)-one scaffold and closely related derivatives. This comparative data will serve as a robust framework for predicting the behavior of our target molecule. Secondly, and perhaps more critically for the practicing scientist, this document will furnish detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. By equipping you with these methodologies, this guide empowers you to generate the precise data necessary for your research endeavors, ensuring both scientific rigor and the advancement of knowledge in this exciting field.

Molecular Identity and Structural Context

Systematic Name: this compound

CAS Number: 62838-20-4[1]

Molecular Formula: C₁₆H₁₅N₃O

Molecular Weight: 265.31 g/mol [1]

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] The 2-phenyl substitution is a common feature in many biologically active quinazolinones. The key functional group for the synthetic utility of the target molecule is the primary amine on the N-3 ethyl side chain. This amine provides a reactive handle for a wide array of chemical modifications, allowing for the construction of diverse chemical libraries for drug discovery.[1]

Predicted and Comparative Physicochemical Properties

Table 1: Comparative Physicochemical Data of Related Quinazolinone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| 2-phenylquinazolin-4(3H)-one | C₁₄H₁₀N₂O | 222.24 | 237 - 239 | Slightly soluble in Chloroform and DMSO | [2][3] |

| 3-amino-2-methylquinazolin-4(3H)-one | C₉H₉N₃O | 175.19 | 142 - 143 | Soluble in DMSO | [4] |

| 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one | C₂₀H₂₁N₃O₂ | 335.40 | 101 - 103 | Soluble in Ethyl Acetate | [5] |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | C₂₈H₁₈ClN₅O₂ | 491.93 | 118 - 120 | Soluble in Chloroform, Methanol | [5] |

Expert Insights on Predicted Properties:

-

Solubility: The presence of the primary aminoethyl group in this compound is expected to confer greater aqueous solubility compared to its parent scaffold, 2-phenylquinazolin-4(3H)-one, particularly at acidic pH where the amine will be protonated. Its solubility in organic solvents like DMSO and methanol is predicted to be good.

-

Melting Point: The flexible aminoethyl chain is likely to disrupt crystal packing compared to more rigid or bulky substituents at the N-3 position. Therefore, its melting point is anticipated to be lower than that of derivatives with, for example, large aromatic groups at N-3.

-

pKa: The primary aliphatic amine will be the most basic site in the molecule, with an estimated pKa in the range of 9-10. The quinazolinone nitrogen atoms are significantly less basic due to resonance delocalization with the carbonyl group.

-

LogP: The octanol-water partition coefficient (LogP) is expected to be moderate. The phenyl group contributes to lipophilicity, while the aminoethyl group enhances hydrophilicity.

Spectroscopic Characterization: A Comparative Approach

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the phenyl ring and the fused benzene ring of the quinazolinone core.

-

Aminoethyl Protons: Two characteristic triplets, each integrating to 2H, for the two methylene groups of the ethyl chain. The methylene group attached to the N-3 position would likely appear around δ 3.5-4.5 ppm, while the methylene adjacent to the amino group would be expected at approximately δ 2.8-3.5 ppm.

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amine, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.

-

Carbonyl Carbon: A characteristic downfield signal around δ 160-165 ppm for the C4 carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the δ 120-150 ppm region.

-

Aminoethyl Carbons: Two signals in the aliphatic region, typically between δ 30-50 ppm.

-

Table 2: Representative ¹H and ¹³C NMR Data for 2-Phenylquinazolin-4(3H)-one

| Nucleus | Chemical Shift (δ ppm) | Solvent | Reference |

| ¹H | 12.59 (s, 1H), 8.24–8.15 (m, 3H), 7.85 (td, J = 7.8, 7.2, 1.4 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.64–7.50 (m, 4H) | DMSO-d₆ | [6] |

| ¹³C | 162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44 | DMSO-d₆ | [6] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be the method of choice for confirming the molecular weight. The protonated molecule [M+H]⁺ would be expected at an m/z of 266.13. Fragmentation patterns would likely involve the loss of the aminoethyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinazolinone derivatives in a solvent like acetonitrile or methanol typically displays two main absorption bands.[7]

-

A shorter wavelength band around 240–300 nm, attributed to π → π* transitions in the aromatic system.

-

A longer wavelength band between 310–425 nm, corresponding to n → π* transitions.[7] The exact λmax and molar absorptivity will be influenced by the solvent and substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

C=O stretch: A strong absorption band in the region of 1670-1700 cm⁻¹ for the amide carbonyl group.

-

N-H stretch: A moderate, broad absorption in the range of 3200-3400 cm⁻¹ for the primary amine.

-

C=N stretch: An absorption in the 1590-1620 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, actionable protocols for the experimental determination of the key physicochemical properties of this compound.

Synthesis and Purification Workflow

The synthesis of the target compound can be approached through established methods for N-3 substituted quinazolinones. A common and effective route involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with ethylenediamine.[8]

Protocol:

-

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one: To a solution of anthranilic acid in pyridine, add benzoyl chloride dropwise with stirring. After the addition is complete, continue stirring for a designated period. The product is typically precipitated by the addition of a weak base solution like sodium bicarbonate.

-

Synthesis of this compound: The synthesized 2-phenyl-4H-3,1-benzoxazin-4-one is then refluxed with an excess of ethylenediamine in a suitable solvent such as ethanol or isopropanol.

-

Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure compound.

Determination of Melting Point

Protocol:

-

Ensure the purified compound is thoroughly dried to remove any residual solvent.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Determination

Protocol:

-

Add a known mass (e.g., 1 mg) of the compound to a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in a vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

For quantitative analysis, centrifuge the saturated solution to pellet any undissolved solid.

-

Analyze a known volume of the supernatant by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a standard curve) to determine the concentration of the dissolved compound.

Spectroscopic Analysis Workflow

Protocols:

-

NMR Spectroscopy: Dissolve a few milligrams of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze by ESI-MS to obtain the high-resolution mass spectrum.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film from a solution evaporated on a salt plate. Record the spectrum using an FTIR spectrometer.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration. Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.

Crystal Structure Determination

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

-

X-ray Diffraction: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer.

-

Data Collection: Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Chemical Stability

The stability of quinazolinone derivatives can be influenced by factors such as pH, temperature, and light.[9][10]

-

Hydrolytic Stability: The amide bond in the quinazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidative Stability: The molecule is expected to be relatively stable to mild oxidizing agents.

-

Photostability: Prolonged exposure to UV light may cause degradation, a common characteristic of aromatic heterocyclic compounds.[9]

Protocol for Stability Assessment:

-

Prepare solutions of the compound in various buffers (acidic, neutral, basic) and in the presence of an oxidizing agent (e.g., H₂O₂).

-

Store aliquots of these solutions under different conditions (e.g., elevated temperature, exposure to UV light, and in the dark as a control).

-

At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.

Conclusion and Future Directions

This compound represents a valuable building block in the synthesis of novel quinazolinone-based compounds for drug discovery and development. While specific experimental data for this molecule is not yet widely published, this guide provides a robust framework for its characterization based on the well-established properties of the quinazolinone scaffold and its derivatives. The detailed experimental protocols herein are designed to empower researchers to generate the high-quality data required for their studies.

Future work should focus on the full experimental characterization of this compound and the synthesis and biological evaluation of new derivatives. Understanding the structure-activity relationships of compounds derived from this versatile intermediate will undoubtedly contribute to the development of new therapeutic agents.

References

-

ChemBK. 2-phenylquinazolin-4(3H)-one. [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o650–o651. [Link]

-

Gendugov, T. K., et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 8(4), 266-275. [Link]

-

Hassan, A. S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2319. [Link]

-

Hassan, S. Y. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 21(15), 4346-4368. [Link]

-

Kumar, A., et al. (2012). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. ISRN Organic Chemistry, 2012, 672435. [Link]

-

MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]

-

PubChem. 2-Phenyl-4(3H)-Quinazolinone. [Link]

-

Rastegari, A., et al. (2015). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 10(4), 321–331. [Link]

-

ResearchGate. (2014). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B) pyrimidodiazepine 16c... [Link]

-

ResearchGate. (2018). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]

-

ResearchGate. (2021). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

-

Smith, K., et al. (2004). 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 60(Pt 11), o2053–o2055. [Link]

-

Supporting Information. [Link]

-

Zenodo. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2-phenylquinazolin-4(3H)-one [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to the Putative Mechanism of Action of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Foreword: Navigating the Landscape of Quinazolinone Pharmacology

The quinazolinone scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This guide delves into the mechanistic underpinnings of a specific derivative, 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one. While direct, comprehensive studies on this exact molecule are emerging, its structural features—a phenyl group at the 2-position and an aminoethyl substituent at the 3-position—place it within a well-studied class of quinazolinones. This document, therefore, synthesizes the established pharmacology of its close analogs to project a scientifically grounded, putative mechanism of action. Our exploration is tailored for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven experimental designs to elucidate its precise biological role.

The Quinazolinone Core: A Versatile Pharmacophore

The quinazolinone nucleus, a bicyclic system fusing a benzene ring with a pyrimidine ring, is a key pharmacophore in numerous compounds with a broad spectrum of biological activities.[1][3] These activities are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] The versatility of the quinazolinone scaffold lies in its ability to be readily functionalized at various positions, primarily at the 2 and 3 positions, allowing for the fine-tuning of its pharmacological profile.[2] The presence of a phenyl group at the 2-position and an aminoethyl side chain at the N-3 position in this compound suggests a high potential for targeted biological interactions.[1]

Projected Mechanisms of Action: Insights from Structurally Related Analogs

Based on extensive research into 2,3-disubstituted quinazolin-4(3H)-ones, several key mechanisms of action can be postulated for this compound, primarily centered around anticancer activities.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of action for many 2,3-disubstituted quinazolin-4(3H)-ones is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] These receptors are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The quinazolinone scaffold can act as a competitive inhibitor at the ATP-binding site of the kinase domain.

Putative Signaling Pathway: Inhibition of EGFR

Caption: Putative inhibition of the EGFR signaling pathway.

Disruption of Microtubule Dynamics

Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5] By binding to tubulin, these compounds prevent the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of key signaling pathways and cellular processes by quinazolinone derivatives often culminates in the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][6] Studies on related compounds have demonstrated the ability to arrest cells in the G0/G1 or G2/M phases of the cell cycle.[6] This is often accompanied by the modulation of key apoptotic proteins.

A Framework for Mechanistic Validation: Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a systematic series of in vitro and cell-based assays is required.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases, particularly EGFR and VEGFR-2.

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assays for Proliferation and Cytotoxicity

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Tubulin Polymerization Assay

Objective: To determine if the compound affects the in vitro polymerization of tubulin.

Methodology: Fluorescence-Based Assay

-

Reagent Preparation: Prepare tubulin, a fluorescent reporter that binds to polymerized microtubules, and the test compound.

-

Polymerization Induction: In a microplate, combine tubulin and the fluorescent reporter with either the test compound or a control vehicle. Induce polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An inhibitor of tubulin polymerization will show a reduced rate and extent of fluorescence increase compared to the control.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound based on the proposed experimental protocols. These values would need to be determined experimentally.

| Assay | Target/Cell Line | Hypothetical IC50 (µM) |

| Kinase Inhibition | EGFR | 5.2 |

| Kinase Inhibition | VEGFR-2 | 8.9 |

| Cell Proliferation | A549 (Lung Cancer) | 12.5 |

| Cell Proliferation | HeLa (Cervical Cancer) | 15.8 |

| Tubulin Polymerization | Purified Tubulin | > 50 |

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a bioactive molecule, likely exerting its effects through the modulation of key cellular signaling pathways, particularly those involved in cancer progression. The proposed mechanisms, including the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics, are well-established for the broader quinazolinone class.

The experimental framework provided in this guide offers a clear path for the definitive elucidation of its mechanism of action. Future research should focus on conducting these assays to generate empirical data. Furthermore, the aminoethyl side chain provides a valuable handle for further chemical modification, opening avenues for the development of more potent and selective derivatives through structure-activity relationship (SAR) studies.[1] The insights gained from such investigations will be invaluable for the potential translation of this compound scaffold into novel therapeutic agents.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.[Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health.[Link]

-

Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives | Request PDF. ResearchGate.[Link]

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science.[Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health.[Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.[Link]

-

Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate.[Link]

-

Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. PubMed.[Link]

-

Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives | Scilit. Scilit.[Link]

-

Study on quinazolinone derivative and their pharmacological actions. WJPR.[Link]

-

Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities (1–29). ResearchGate.[Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI.[Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI.[Link]

-

Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Institutes of Health.[Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | ACS Omega. ACS Publications.[Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI.[Link]

-

(PDF) Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. ResearchGate.[Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health.[Link]

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, stands as a "privileged structure" in the realm of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide array of human diseases.[1][2][3][4] This guide provides an in-depth technical exploration of the key biological activities of novel quinazolinone derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. As a senior application scientist, my objective is to not only present the methodologies for evaluating these activities but also to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical evaluation of quinazolinone derivatives. We will explore the intricate signaling pathways modulated by these compounds, provide detailed experimental protocols for their biological assessment, and present a framework for the interpretation of the resulting data.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical use.[5][6][7] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

A. Key Signaling Pathways in Quinazolinone-Mediated Anticancer Activity

A fundamental aspect of evaluating novel anticancer compounds is understanding their molecular targets. Quinazolinone derivatives have been shown to modulate several critical signaling pathways, including:

-

EGFR-PI3K-Akt Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K-Akt pathway, promoting cell proliferation and survival.[3][6] Many quinazolinone derivatives have been designed as EGFR inhibitors, blocking this pro-tumorigenic signaling.

EGFR-PI3K-Akt signaling pathway and the inhibitory action of quinazolinone derivatives. -

Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[5][8][9] Novel quinazolinone derivatives have been shown to induce apoptosis in cancer cells, making this a key area of investigation.[10]

Simplified overview of the extrinsic and intrinsic apoptosis pathways.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of a compound.[11][12][13][14]

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of cancer cell lines is critical. A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used to assess the spectrum of activity.[8] Including a non-cancerous cell line (e.g., MRC-5) is essential to determine selectivity.

-

Positive Control: A known anticancer drug (e.g., Doxorubicin) serves as a positive control to validate the assay's sensitivity and provide a benchmark for the activity of the novel derivatives.

-

Vehicle Control: A vehicle control (e.g., DMSO, the solvent for the derivatives) is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

-

Blank Control: Wells containing only media and the MTT reagent serve as a blank to subtract background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Self-Validating System: The inclusion of positive, negative, and blank controls ensures the assay's validity. The positive control confirms the assay can detect a cytotoxic effect, the negative control accounts for any solvent-induced toxicity, and the blank corrects for background absorbance.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[15][16][17][18][19]

A. Mechanism of Action: Targeting Essential Bacterial Enzymes

A key mechanism of action for the antimicrobial activity of some quinazolinone derivatives is the inhibition of DNA gyrase and topoisomerase IV.[19][20][21][22] These enzymes are essential for bacterial DNA replication, making them excellent targets for antimicrobial drugs.

B. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[18][23][24][25][26]

Causality Behind Experimental Choices:

-

Test Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used to determine the antimicrobial spectrum.[16][18]

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi) is used as a positive control to validate the susceptibility of the microorganisms and to provide a reference for activity.

-

Negative Control: The solvent used to dissolve the compounds serves as a negative control to ensure it does not possess any intrinsic antimicrobial activity.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Well Creation: Aseptically create wells of a uniform diameter in the agar.

-

Compound Addition: Add a fixed concentration of the quinazolinone derivative solution to the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Self-Validating System: The use of positive and negative controls is essential for the validation of this assay. The positive control demonstrates that the test organisms are susceptible to known antimicrobials, while the negative control confirms that the solvent has no confounding effects.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[9][23][27][28]

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some quinazolinone derivatives have been shown to be selective inhibitors of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[10][27][29][30][31]

Causality Behind Experimental Choices:

-

Inducing Agent: Carrageenan is a phlogistic agent that induces a reproducible inflammatory response characterized by edema.[27]

-

Animal Model: Rats or mice are commonly used due to their well-characterized inflammatory responses.

-

Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen) is used as a positive control to validate the model and provide a benchmark for efficacy.[29][32]

-

Control Group: A vehicle-treated group serves as the control to measure the maximal inflammatory response.

Step-by-Step Methodology:

-

Animal Grouping: Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the vehicle, standard drug, or quinazolinone derivative to the respective groups, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (to allow for drug absorption), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Self-Validating System: The inclusion of a standard drug as a positive control is crucial for validating the experimental model, ensuring that it is responsive to known anti-inflammatory agents. The control group provides the baseline for the inflammatory response against which the test compounds are evaluated.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Quinazolinone derivatives, including the historically significant methaqualone, have been investigated for their anticonvulsant properties.[2][11][33][34][35]

A. Mechanism of Action: Enhancement of GABAergic Neurotransmission

The major inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[1] The GABA-A receptor, a ligand-gated ion channel, is a key target for many anticonvulsant drugs.[2][33][35] Some quinazolinone derivatives are thought to exert their anticonvulsant effects by positively modulating the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability.

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[15][16][17][34][36]

Causality Behind Experimental Choices:

-

Stimulus: A maximal electrical stimulus is applied to induce a tonic hindlimb extension, which is the endpoint of the seizure.

-

Animal Model: Mice or rats are the standard models for this assay.

-

Positive Control: A clinically used antiepileptic drug, such as Phenytoin or Diazepam, is used as a positive control to validate the model and for comparative purposes.[33]

-

Neurotoxicity Assessment: It is crucial to assess the neurotoxicity of the compounds, often using the rotarod test, to determine if the anticonvulsant effect is specific and not due to general motor impairment.

Step-by-Step Methodology:

-

Animal Grouping and Dosing: Animals are divided into groups and administered the vehicle, a standard anticonvulsant, or the test quinazolinone derivative.

-

Electrical Stimulation: At the time of peak drug effect, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Seizure Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection Assessment: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension.

-

Data Analysis: The percentage of protected animals in each group is calculated, and the ED50 (the dose that protects 50% of the animals) can be determined.

Self-Validating System: The use of a standard anticonvulsant drug validates the sensitivity of the animal model to known therapeutic agents. The concurrent assessment of neurotoxicity helps to establish a therapeutic index (the ratio of the toxic dose to the effective dose), which is a critical parameter in drug development.

V. Data Presentation and Interpretation

For a clear and comparative analysis of the biological activities of a series of novel quinazolinone derivatives, quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |

| Derivative 1 | MCF-7 | 5.2 ± 0.4 | 10.1 |

| A549 | 8.7 ± 0.9 | 6.0 | |

| Derivative 2 | MCF-7 | 2.1 ± 0.2 | 25.3 |

| A549 | 4.5 ± 0.5 | 11.8 | |

| Doxorubicin | MCF-7 | 0.8 ± 0.1 | - |

| A549 | 1.2 ± 0.2 | - |

*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancerous cell line

Table 2: In Vitro Antimicrobial Activity of Quinazolinone Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 1 | 16 | 32 | 64 |

| Derivative 2 | 8 | 16 | 32 |

| Ciprofloxacin | 2 | 1 | - |

| Fluconazole | - | - | 4 |

Table 3: In Vivo Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound (Dose) | % Inhibition of Paw Edema at 3h ± SEM |

| Derivative 1 (50 mg/kg) | 45.2 ± 3.1 |

| Derivative 2 (50 mg/kg) | 62.5 ± 4.5 |

| Indomethacin (10 mg/kg) | 70.1 ± 5.2 |

Table 4: In Vivo Anticonvulsant Activity of Quinazolinone Derivatives

| Compound | ED50 (mg/kg) in MES Test | TD50 (mg/kg) in Rotarod Test | Protective Index (PI)* |

| Derivative 1 | 25.5 | 150.2 | 5.9 |

| Derivative 2 | 15.8 | 120.5 | 7.6 |

| Phenytoin | 9.5 | 68.5 | 7.2 |

*Protective Index (PI) = TD50 / ED50

VI. Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. This guide has provided a comprehensive framework for the preclinical evaluation of these promising compounds, emphasizing the importance of understanding the underlying mechanisms of action and employing robust, self-validating experimental protocols.

The future of quinazolinone-based drug discovery lies in the rational design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their interactions with biological targets at the molecular level, aided by computational modeling and structural biology, will be instrumental in advancing these compounds from the laboratory to the clinic. The systematic approach outlined in this guide, which integrates mechanistic insights with rigorous experimental validation, will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.

VII. References

-

Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Biological Evaluation of Some Novel Quinazolinone Derivatives as Potent Apoptotic Inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1079-1092.

-

Asif, M. (2014). A review on biological activity of quinazolinones. Research and Reviews: Journal of Chemistry, 3(1), 60-76.

-

Bakht, M. A., et al. (2011). Synthesis, characterization, and anti-inflammatory activity of newer quinazolinone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 516-523.

-

Banu, A., & Kumar, B. S. (2015). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-244.

-

Bhandari, S., et al. (2012). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 119-123.

-

Chavan, R. S., et al. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of ChemTech Research, 3(3), 1339-1343.

-

Freshney, R. I. (2010). Culture of animal cells: a manual of basic technique and specialized applications. John Wiley & Sons.

-

Gaur, V. K., & Singh, A. K. (2017). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2824-2832.

-

Haggarty, S. J., et al. (2003). Quinazolinones: a new class of incytotoxic agents. Proceedings of the National Academy of Sciences, 100(21), 12423-12428.

-

Kumar, A., et al. (2013). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & medicinal chemistry, 21(11), 3126-3135.

-

Kumar, P., et al. (2010). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Letters in Drug Design & Discovery, 7(1), 39-44.

-

Kunes, J., et al. (2000). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Collection of Czechoslovak Chemical Communications, 65(10), 1643-1653.

-

Mohamed, M. S., et al. (2017). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 22(9), 1483.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

-

National Center for Biotechnology Information. (n.d.). EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel Quinazolinone Derivatives as Potent Apoptotic Inducers. Taylor & Francis Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. Retrieved from [Link]

-

Patel, M., et al. (2012). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(4), 951-959.

-

Sharma, P. C., et al. (2013). A review on biological activity of quinazolinones. Journal of Pharmacy Research, 7(4), 365-370.

-

Singh, R. P., et al. (2014). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Mini reviews in medicinal chemistry, 14(1), 103-113.

-

Tiwari, R. K., et al. (2015). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Current drug targets, 16(14), 1583-1595.

-

Tomar, V., et al. (2010). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC advances, 10(71), 43496-43513.

-

Zayed, M. F., & Hassan, M. H. (2014). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 22(2), 157-166.

-

van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and pitfalls. Methods in molecular biology (Clifton, N.J.), 716, 237-245.

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

-

Morris, C. J. (2005). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 292, 115-121.

-

Collin, F., et al. (2011). Targeting bacterial topoisomerases: quinolone and coumarin antibiotics. Applied microbiology and biotechnology, 92(3), 479-498.

-

National Center for Biotechnology Information. (n.d.). PI3K-Akt Signaling Pathway. Cusabio. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity, and in silico computational studies. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regulation of GABAA Receptor Gene Expression and Epilepsy. PubMed Central. Retrieved from [Link]

-

Juhasz, A. L., et al. (2013). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. Environmental pollution (Barking, Essex : 1987), 180, 372–375.

-

Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Prostaglandins, leukotrienes, and essential fatty acids, 67(5), 323–327.

-

National Center for Biotechnology Information. (n.d.). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. PubMed Central. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro & In Vivo Bioassays Datasheet. Retrieved from [Link]

-

Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 644, 113–124.

-

RIVM. (2010). In vivo validation of in vitro models for bioavailability of lead from Dutch made grounds. Retrieved from [Link]

-

Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Kahlmeter, G. (2003). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. The Journal of antimicrobial chemotherapy, 52(3), 323–324.

-

National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. PubMed Central. Retrieved from [Link]

Sources

- 1. defeatingepilepsy.org [defeatingepilepsy.org]

- 2. Regulation of GABAA Receptor Gene Expression and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological assay development and validation - SRI [sri.com]

- 5. researchgate.net [researchgate.net]

- 6. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. atcc.org [atcc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hereditybio.in [hereditybio.in]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. academic.oup.com [academic.oup.com]

- 27. mdpi.com [mdpi.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 31. bio-protocol.org [bio-protocol.org]

- 32. cusabio.com [cusabio.com]

- 33. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 36. meliordiscovery.com [meliordiscovery.com]

in vitro screening of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

An In-Depth Technical Guide to the In Vitro Screening of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Foreword: A Strategic Approach to Bioactivity Profiling

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and broad pharmacological potential.[1] Derivatives of this heterocyclic system have been successfully developed into therapeutics for a range of diseases, most notably cancer, where they function as kinase inhibitors.[2][3] The specific compound, this compound, belongs to the 2,3-disubstituted 4(3H)-quinazolinone class, a group known to possess significant biological activities.[2] This guide eschews a one-size-fits-all template, instead presenting a bespoke, logic-driven screening cascade designed to comprehensively profile the bioactivity of this specific molecule. Our approach is rooted in a tiered system, beginning with broad cytotoxic evaluation and progressing to highly specific, mechanism-of-action assays based on the established pharmacology of the quinazolinone core. Each protocol is presented as a self-validating system, complete with the necessary controls to ensure data integrity and reproducibility.

Part 1: Foundational Viability and Cytotoxicity Assessment

Before investigating specific mechanisms, it is crucial to establish the compound's general effect on cell viability. This primary screen determines the relevant concentration range for subsequent assays and identifies whether the compound is cytotoxic, cytostatic, or inert at high concentrations. We will employ two robust, colorimetric methods: the MTT and Sulforhodamine B (SRB) assays.

-

The Rationale: The MTT assay measures metabolic activity via mitochondrial dehydrogenase, reflecting the number of viable cells. The SRB assay, in contrast, quantifies total cellular protein content, which is proportional to cell mass.[4] Using both provides a more complete picture; for instance, a compound might reduce metabolic activity (an effect on MTT) without immediately causing cell death (no effect on SRB).[5]

Workflow for Primary Cytotoxicity Screening

Caption: Inhibition of EGFR signaling by a quinazolinone.

Protocol 3: In Vitro EGFR Kinase Assay (ELISA-based)

-

Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).

-

Reactions Setup: In each well, add recombinant human EGFR enzyme, the test compound at various concentrations, and a positive control (e.g., Erlotinib).

-

Initiation: Start the kinase reaction by adding an ATP solution. Incubate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine).

-

Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The color intensity is proportional to kinase activity.

-

Data Acquisition: Stop the reaction with acid and measure absorbance at 450 nm.

-

Analysis: Calculate the percent inhibition relative to the no-compound control and determine the IC₅₀ value.

The Rationale: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. [6]Some quinazolinone derivatives are known to interfere with tubulin polymerization. [3]A cell-free, fluorescence-based assay can directly measure the compound's effect on the assembly of purified tubulin into microtubules. [7] Protocol 4: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter that binds to polymerized microtubules. [6][8]Keep all reagents on ice.

-

Plate Setup: In a pre-warmed (37°C) 96-well plate, add the test compound, a polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control.

-

Initiation: Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

-